5-chloro-N-cyclopropyl-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
5-chloro-N-cyclopropyl-6-(oxan-4-yloxy)pyridine-3-carboxamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group, a cyclopropyl group, and a tetrahydropyran-4-yloxy group attached to a nicotinamide core
Preparation Methods
The synthesis of 5-chloro-N-cyclopropyl-6-(oxan-4-yloxy)pyridine-3-carboxamide involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-6-hydroxynicotinamide.
Cyclopropylation: The hydroxyl group is then substituted with a cyclopropyl group using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Tetrahydropyranylation: The final step involves the introduction of the tetrahydropyran-4-yloxy group. This is typically achieved by reacting the intermediate with tetrahydropyran-4-ol in the presence of an acid catalyst like p-toluenesulfonic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-chloro-N-cyclopropyl-6-(oxan-4-yloxy)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-N-cyclopropyl-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclopropyl-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-cyclopropyl-6-(oxan-4-yloxy)pyridine-3-carboxamide include:
5-chloro-N-phenyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide: This compound has a phenyl group instead of a cyclopropyl group.
5-chloro-N-cyclopropyl-6-hydroxynicotinamide: This compound lacks the tetrahydropyran-4-yloxy group.
5-chloro-N-cyclopropyl-6-methoxynicotinamide: This compound has a methoxy group instead of a tetrahydropyran-4-yloxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-chloro-N-cyclopropyl-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-12-7-9(13(18)17-10-1-2-10)8-16-14(12)20-11-3-5-19-6-4-11/h7-8,10-11H,1-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUHDQDUXLFNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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